Cas no 339009-95-9 (1H-Imidazo[4,5-b]pyridine, 2-phenyl-1-(phenylmethoxy)-)

1H-Imidazo[4,5-b]pyridine, 2-phenyl-1-(phenylmethoxy)-, is a heterocyclic compound featuring a fused imidazo[4,5-b]pyridine core with phenyl and benzyloxy substituents. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and materials research. Its aromatic framework enhances stability, while the functional groups offer versatility for further derivatization. The compound is particularly useful in the synthesis of bioactive molecules, including kinase inhibitors and other therapeutic agents, due to its ability to modulate intermolecular interactions. High purity and well-defined reactivity ensure consistent performance in synthetic applications. Suitable for controlled reactions, it serves as a key building block in medicinal chemistry and drug discovery.
1H-Imidazo[4,5-b]pyridine, 2-phenyl-1-(phenylmethoxy)- structure
339009-95-9 structure
Product Name:1H-Imidazo[4,5-b]pyridine, 2-phenyl-1-(phenylmethoxy)-
CAS No:339009-95-9
MF:C19H15N3O
MW:301.341903924942
CID:3943691
PubChem ID:1483114
Update Time:2025-05-19

1H-Imidazo[4,5-b]pyridine, 2-phenyl-1-(phenylmethoxy)- Chemical and Physical Properties

Names and Identifiers

    • 1H-Imidazo[4,5-b]pyridine, 2-phenyl-1-(phenylmethoxy)-
    • 339009-95-9
    • SCHEMBL2423683
    • 1-(benzyloxy)-2-phenyl-1H-imidazo[4,5-b]pyridine
    • 1-(benzyloxy)-2-phenylimidazo[4,5-b]pyridine
    • HMS1364C16
    • Oprea1_263479
    • 2-phenyl-1-phenylmethoxyimidazo[4,5-b]pyridine
    • 7F-373S
    • AKOS005098079
    • Bionet2_000060
    • Inchi: 1S/C19H15N3O/c1-3-8-15(9-4-1)14-23-22-17-12-7-13-20-18(17)21-19(22)16-10-5-2-6-11-16/h1-13H,14H2
    • InChI Key: MZDWLFCKPBHYQP-UHFFFAOYSA-N
    • SMILES: C12N=C(C3=CC=CC=C3)N(OCC3=CC=CC=C3)C1=CC=CN=2

Computed Properties

  • Exact Mass: 301.121512110Da
  • Monoisotopic Mass: 301.121512110Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 4
  • Complexity: 366
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.3
  • Topological Polar Surface Area: 39.9Ų

1H-Imidazo[4,5-b]pyridine, 2-phenyl-1-(phenylmethoxy)- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00902530-1g
1-(Benzyloxy)-2-phenyl-1H-imidazo[4,5-b]pyridine
339009-95-9 90%
1g
¥2401.0 2023-01-30
Enamine
EN300-12589778-1.0g
1-(benzyloxy)-2-phenyl-1H-imidazo[4,5-b]pyridine
339009-95-9 95%
1.0g
$0.0 2023-02-02
Key Organics Ltd
7F-373S-1MG
1-(benzyloxy)-2-phenyl-1H-imidazo[4,5-b]pyridine
339009-95-9 >90%
1mg
£28.00 2025-02-09
Key Organics Ltd
7F-373S-5MG
1-(benzyloxy)-2-phenyl-1H-imidazo[4,5-b]pyridine
339009-95-9 >90%
5mg
£35.00 2025-02-09
Key Organics Ltd
7F-373S-10MG
1-(benzyloxy)-2-phenyl-1H-imidazo[4,5-b]pyridine
339009-95-9 >90%
10mg
£48.00 2025-02-09
Key Organics Ltd
7F-373S-50MG
1-(benzyloxy)-2-phenyl-1H-imidazo[4,5-b]pyridine
339009-95-9 >90%
50mg
£77.00 2025-02-09
Key Organics Ltd
7F-373S-100MG
1-(benzyloxy)-2-phenyl-1H-imidazo[4,5-b]pyridine
339009-95-9 >90%
100mg
£110.00 2025-02-09

1H-Imidazo[4,5-b]pyridine, 2-phenyl-1-(phenylmethoxy)- Related Literature

Additional information on 1H-Imidazo[4,5-b]pyridine, 2-phenyl-1-(phenylmethoxy)-

Professional Introduction to 1H-Imidazo[4,5-b]pyridine, 2-phenyl-1-(phenylmethoxy)- (CAS No. 339009-95-9)

The compound 1H-Imidazo[4,5-b]pyridine, 2-phenyl-1-(phenylmethoxy)-, identified by its CAS number 339009-95-9, represents a significant advancement in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic compound belongs to the imidazopyridine class, a scaffold that has garnered considerable attention due to its versatile biological activities and structural potential for drug development. The presence of a phenyl group at the 2-position and a phenylmethoxy substituent at the 1-position introduces unique electronic and steric properties, making this molecule a promising candidate for further exploration in therapeutic applications.

Recent research in the domain of imidazopyridine derivatives has highlighted their potential as scaffolds for the development of novel bioactive molecules. The 1H-Imidazo[4,5-b]pyridine, 2-phenyl-1-(phenylmethoxy)- structure exhibits a fused bicyclic system, which is known to enhance binding affinity and selectivity in biological targets. This particular derivative has been studied for its interactions with various enzymes and receptors, suggesting its utility in addressing a range of pharmacological challenges.

In particular, the phenylmethoxy group at the 1-position of the imidazopyridine core contributes to the molecule's solubility and metabolic stability, which are critical factors in drug design. Additionally, the electron-donating nature of this substituent can modulate the electronic properties of the aromatic system, influencing reactivity and binding interactions. These characteristics make this compound an attractive starting point for synthesizing analogs with enhanced pharmacological profiles.

Current studies have demonstrated that derivatives of imidazopyridine exhibit a broad spectrum of biological activities, including antiviral, anti-inflammatory, and anticancer properties. The 2-phenyl moiety at the 2-position further enhances these properties by providing additional interactions with biological targets. For instance, recent publications have shown that certain imidazopyridine derivatives can inhibit kinases and other enzymes involved in cancer progression. The structural features of 1H-Imidazo[4,5-b]pyridine, 2-phenyl-1-(phenylmethoxy)- align well with these findings, suggesting its potential as a lead compound for further medicinal chemistry optimization.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations, have been employed to construct the imidazopyridine core efficiently. These synthetic strategies not only facilitate the preparation of this compound but also provide a framework for generating libraries of related derivatives for high-throughput screening.

The pharmacokinetic properties of 1H-Imidazo[4,5-b]pyridine, 2-phenyl-1-(phenylmethoxy)- are also of great interest. Preliminary in vitro studies have indicated favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are essential for evaluating drug candidates. The compound's stability under various physiological conditions and its ability to cross biological membranes suggest its potential for clinical translation.

Moreover, computational studies using molecular modeling techniques have been instrumental in understanding the binding mode of this compound with biological targets. These studies have provided insights into how the phenyl and phenylmethoxy substituents interact with receptor sites, guiding further modifications to improve binding affinity and selectivity. Such computational approaches are increasingly integral to modern drug discovery pipelines, enabling researchers to predict and optimize molecular interactions efficiently.

The therapeutic potential of imidazopyridine derivatives is further underscored by their ability to modulate signaling pathways involved in various diseases. For example, research has shown that certain imidazopyridines can inhibit pathways associated with neurodegenerative disorders by interacting with specific receptors or enzymes. Given these findings, 1H-Imidazo[4,5-b]pyridine, 2-phenyl-1-(phenylmethoxy)- could be explored as a candidate for developing treatments targeting these conditions.

In conclusion,1H-Imidazo[4,5-b]pyridine, 2-phenyl-1-(phenylmethoxy)- (CAS No. 339009-95-9) is a structurally intriguing compound with significant potential in pharmaceutical research. Its unique combination of substituents and favorable pharmacokinetic properties make it an attractive candidate for further development into novel therapeutic agents. As research in heterocyclic chemistry continues to advance,imidazopyridine derivatives like this one will undoubtedly play a crucial role in addressing unmet medical needs.

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